molecular formula C10H11ClN2O B13034207 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

Cat. No.: B13034207
M. Wt: 210.66 g/mol
InChI Key: CYIUHWPJFLLCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with a suitable amine and a nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro-substituted methoxyphenyl ring can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

CYIUHWPJFLLCMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.